4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of a suitable amine and a catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(4-Tert-butylphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. For example:
4-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol: This compound has a methoxy group instead of a tert-butyl group, which may alter its chemical reactivity and biological activity.
4-{[(E)-(4-Chlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom can enhance the compound’s electrophilicity and potentially increase its antimicrobial properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25N5S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H25N5S/c1-21(2,3)17-10-6-15(7-11-17)14-22-26-19(23-24-20(26)27)16-8-12-18(13-9-16)25(4)5/h6-14H,1-5H3,(H,24,27)/b22-14+ |
InChI Key |
SIUUHWIDPQMLIE-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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